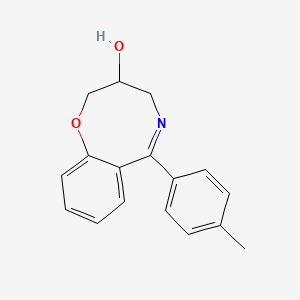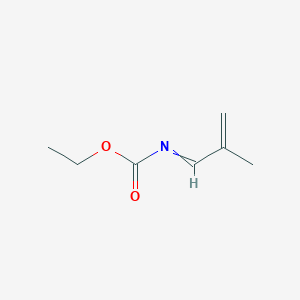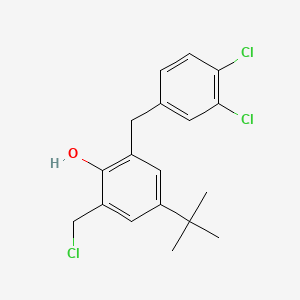
6-p-Tolyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-p-Tolyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol hemihydrate is a chemical compound that belongs to the class of benzoxazocines This compound is characterized by the presence of a tolyl group, a benzoxazocine ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-p-Tolyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol hemihydrate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-p-Tolyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol hemihydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of substituted benzoxazocine derivatives.
Scientific Research Applications
6-p-Tolyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol hemihydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-p-Tolyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol hemihydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-p-tolyl-3,4-dihydro-2H-benzo[e][1,3]oxazine
- 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
Uniqueness
6-p-Tolyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol hemihydrate is unique due to its specific structural features, such as the presence of a benzoxazocine ring and a hydroxyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
27827-60-7 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
6-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzoxazocin-3-ol |
InChI |
InChI=1S/C17H17NO2/c1-12-6-8-13(9-7-12)17-15-4-2-3-5-16(15)20-11-14(19)10-18-17/h2-9,14,19H,10-11H2,1H3 |
InChI Key |
IVUWKRONGZCNSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCC(COC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)

![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)





